Tert-butyl octahydropyrrolo[3,4-b]morpholine-6-carboxylate

stereochemistry chiral resolution conformational analysis

The generic substitution of this cis-configured Boc-protected fused bicyclic amine is unfeasible due to interdependent stereochemical (4aR,7aS), protecting group, and scaffold requirements. This product specifically solves the need for a conformationally restricted building block with orthogonal amine protection for modular inhibitor synthesis. - Defined cis ring junction essential for target receptor selectivity (mGluR, PI3K/mTOR). - Boc group at the 6-position enables orthogonal deprotection for sequential functionalization. - Fused morpholine-pyrrolidine core imposes conformational restriction beneficial for inhibitor design.

Molecular Formula C11H20N2O3
Molecular Weight 228.29 g/mol
CAS No. 138027-02-8
Cat. No. B1288350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl octahydropyrrolo[3,4-b]morpholine-6-carboxylate
CAS138027-02-8
Molecular FormulaC11H20N2O3
Molecular Weight228.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2C(C1)OCCN2
InChIInChI=1S/C11H20N2O3/c1-11(2,3)16-10(14)13-6-8-9(7-13)15-5-4-12-8/h8-9,12H,4-7H2,1-3H3
InChIKeyAUXXIKSVHUSTOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl octahydropyrrolo[3,4-b]morpholine-6-carboxylate Overview


tert-Butyl octahydropyrrolo[3,4-b]morpholine-6-carboxylate (CAS 138027-02-8) is a Boc-protected fused bicyclic amine comprising a morpholine ring fused to a pyrrolidine system [1]. This compound is predominantly supplied as the cis-configured racemate rac-(4aR,7aS) , with a molecular formula of C₁₁H₂₀N₂O₃ and molecular weight of 228.29 g/mol [1]. Its computed XLogP3-AA value of 0.2 indicates moderate lipophilicity [1], while the tert-butyl carbamate (Boc) protecting group confers orthogonal deprotection capability under acidic conditions without affecting the morpholine oxygen or secondary amine [2].

Stereochemistry Cis racemate (rac-(4aR,7aS)) ensures defined geometry for chiral synthesis
Protecting Group Boc at N-6 enables orthogonal acidic deprotection without affecting morpholine or pyrrolidine
Scaffold Fused morpholine-pyrrolidine restricts conformation for structure-based design

Why Generic Substitution Fails


Generic substitution of tert-butyl octahydropyrrolo[3,4-b]morpholine-6-carboxylate is not feasible due to three interdependent factors. First, the cis ring junction stereochemistry (4aR,7aS) is defined and cannot be substituted with the trans isomer (e.g., 4aR,7aR, CAS 1383428-22-5) without altering the spatial orientation of the secondary amine [1]. Second, the Boc protecting group at the 6-position is specifically positioned for orthogonal deprotection; analogs bearing alternative N-substituents—such as 4-methyl (CAS not specified for free base), 4-benzyl (CAS 1358783-18-2), or unprotected dihydrochloride salts (e.g., CAS 1881275-73-5)—exhibit different solubility profiles and require divergent downstream synthetic handling . Third, the fused morpholine-pyrrolidine scaffold imposes conformational restriction that differs from simpler morpholine or pyrrolidine building blocks [2]. Procurement decisions must therefore align the exact stereochemistry, protecting group identity and position, and salt form with the intended synthetic pathway.

Stereochemistry
Cis ring junction (4aR,7aS) defines amine orientation; the trans diastereomer alters three-dimensional shape and may not transfer directly.
N‑Substitution
Boc at the 6‑position is positioned for orthogonal deprotection; analogs with 4‑benzyl or free amine salts exhibit different solubility and synthetic routes.
Scaffold Restriction
Fused morpholine‑pyrrolidine imposes conformational restraint; simpler morpholine or pyrrolidine building blocks lack this spatial constraint.

Evidence vs. Closest Analogs


Stereochemistry: Cis vs. Trans Ring Junction

CAS 138027-02-8 is explicitly defined as the cis-configured racemate rac-(4aR,7aS)-octahydropyrrolo[3,4-b]morpholine-6-carboxylate [1]. The trans diastereomer, tert-butyl (4aR,7aR)-octahydropyrrolo[3,4-b]morpholine-6-carboxylate, is assigned a distinct CAS number (1383428-22-5) . This stereochemical distinction is not interchangeable; the cis configuration places the morpholine oxygen and the pyrrolidine nitrogen in a different spatial relationship compared to the trans isomer, which may affect downstream binding conformations in target engagement assays .

Cis vs. Trans Junction
Head-to-head
cis racemate (rac-(4aR,7aS)) vs trans diastereomer (4aR,7aR)
Supports diastereomer identity verification; ordering the incorrect stereoisomer yields a different three-dimensional compound.
Distinct CAS numbers and IUPAC stereodescriptors
stereochemistry chiral resolution conformational analysis

Lipophilicity vs. N-Substituted Analogs

The computed XLogP3-AA for CAS 138027-02-8 is 0.2 [1]. In contrast, the 4-benzyl-substituted analog (tert-butyl 4-benzyl-octahydropyrrolo[3,4-b]morpholine-6-carboxylate) has a reported logP of approximately 1.433 [2]. The presence of the lipophilic benzyl group increases the logP by approximately 1.23 units relative to the unsubstituted Boc-protected parent scaffold. No quantitative lipophilicity data are currently available for the 4-methyl analog, the deprotected free amine, or dihydrochloride salts.

Lipophilicity (Parent)
Data to verify
0.2
XLogP3-AA
Lower lipophilicity predicts improved aqueous solubility, supporting early-stage screening requiring higher solubility.
4-benzyl analog logP ~1.433 (different database); no data for 4-methyl or free amine
lipophilicity ADME prediction medicinal chemistry

Protecting Group Orthogonality: Boc vs. Free Amine

CAS 138027-02-8 features a tert-butyl carbamate (Boc) protecting group at the 6-position nitrogen [1]. This group can be removed under acidic conditions (e.g., TFA or HCl/dioxane) to yield the free secondary amine [2]. The dihydrochloride salt of the fully deprotected core, (4aS,7aS)-octahydropyrrolo[3,4-b]morpholine dihydrochloride (CAS 1881275-73-5), is also commercially available [3]. The Boc-protected intermediate provides orthogonal protection: the Boc group can be selectively removed in the presence of other base-labile protecting groups (e.g., Fmoc, esters) without affecting the morpholine oxygen or pyrrolidine nitrogen, a capability not offered by the unprotected dihydrochloride salt.

Protecting Group Orthogonality
Class-level
Boc-protected vs unprotected dihydrochloride salt
Boc group enables selective acidic deprotection while other labile groups remain intact; the unprotected salt cannot offer this flexibility.
Qualitative synthetic utility difference; standard amine protection chemistry
protecting group strategy orthogonal deprotection synthetic intermediate

Application Scenarios


Chiral Scaffold for mGluR Modulators

CAS 138027-02-8, as the cis-configured Boc-protected intermediate, serves as a building block for the preparation of chiral morpholine derivatives used in metabotropic glutamate receptor (mGluR) modulator development. The stereochemically defined cis ring junction may be critical for achieving optimal receptor subtype selectivity . Procurement of this specific stereoisomer ensures the correct three-dimensional presentation of the amine for subsequent functionalization.

PI3K/mTOR Inhibitor Building Block

The fused morpholine-pyrrolidine scaffold imposes conformational restriction on the secondary amine, which may be advantageous in the design of PI3K and mTOR inhibitors. Patents describe related conformationally restricted morpholine-containing compounds as PI3K and mTOR inhibitors [1]. The Boc-protected form allows for modular incorporation into larger inhibitor scaffolds via standard amide coupling or reductive amination after deprotection.

Orthogonally Protected Intermediate

The Boc group at the 6-position provides orthogonal protection relative to other common protecting groups. Chemists can perform reactions on the morpholine oxygen (e.g., alkylation) or the pyrrolidine nitrogen while the Boc group remains intact. This is particularly useful in constructing complex polycyclic targets where sequential deprotection steps are required. The alternative unprotected dihydrochloride salt does not offer this synthetic flexibility.

Application
Selection Property
Validation Focus
mGluR modulator building block
Cis racemate with Boc protection
Stereochemical identity and orthogonal deprotection
PI3K/mTOR inhibitor intermediate
Fused morpholine‑pyrrolidine scaffold
Conformational restriction and modular coupling
Orthogonally protected intermediate
Boc protecting group at N‑6
Selective deprotection in presence of other labile groups

Technical Documentation Hub

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